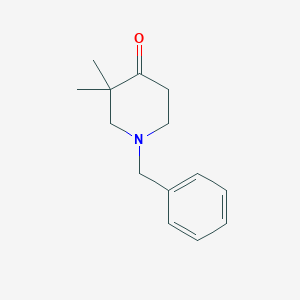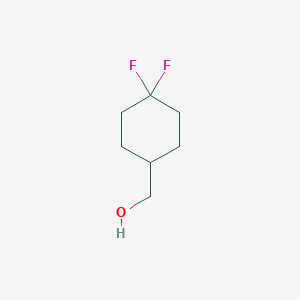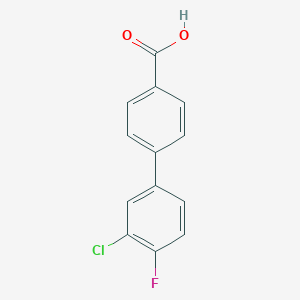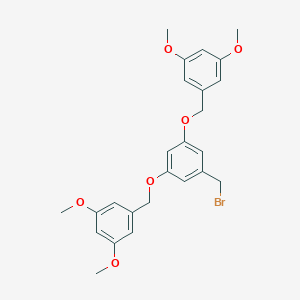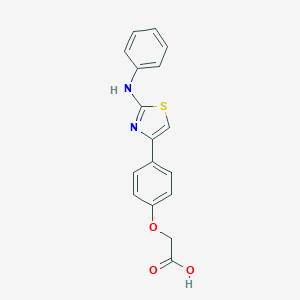
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
作用机制
The mechanism of action of acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- is not fully understood. However, it is thought to act by disrupting protein-protein interactions through the inhibition of specific binding sites. This compound has been shown to bind to a specific pocket on the surface of the STAT3 protein, preventing it from interacting with other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- have been extensively studied. This compound has been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to have anti-cancer properties, as it inhibits the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- in lab experiments is its specificity for certain protein targets. This compound has been shown to selectively inhibit the interaction between specific proteins, making it a useful tool for studying protein-protein interactions. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
未来方向
There are several future directions for research on acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-. One area of interest is the development of more potent and selective inhibitors of specific protein-protein interactions. Additionally, there is potential for the use of this compound in the development of new cancer therapies, as it has been shown to inhibit the growth and proliferation of cancer cells. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory and anti-cancer properties, and its specificity for certain protein targets makes it a useful tool for studying protein-protein interactions. While there is still much to be learned about the mechanism of action of this compound, its potential therapeutic applications make it an exciting area of research for the future.
合成方法
The synthesis of acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- involves the reaction of 4-(2-aminophenyl)thiazole with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through an amide bond formation and results in the formation of the desired compound. The purity of the compound can be improved through recrystallization or column chromatography.
科学研究应用
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. The compound has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which has potential therapeutic implications for cancer treatment. Additionally, this compound has been used in the study of the molecular mechanisms underlying Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
属性
CAS 编号 |
168127-35-3 |
|---|---|
产品名称 |
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- |
分子式 |
C17H14N2O3S |
分子量 |
326.4 g/mol |
IUPAC 名称 |
2-[4-(2-anilino-1,3-thiazol-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C17H14N2O3S/c20-16(21)10-22-14-8-6-12(7-9-14)15-11-23-17(19-15)18-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,19)(H,20,21) |
InChI 键 |
WCSYUJTYBAYNLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
其他 CAS 编号 |
168127-35-3 |
同义词 |
2-[4-(2-anilino-1,3-thiazol-4-yl)phenoxy]acetic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



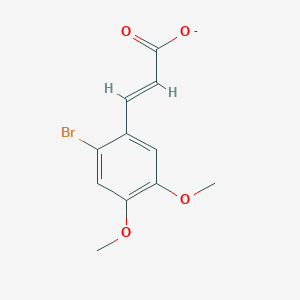



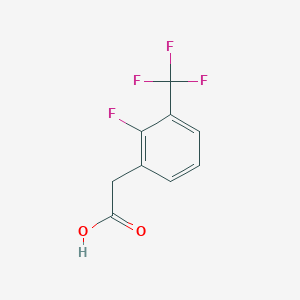


![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)
![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)

